N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is a complex organic compound that features a combination of benzodioxole, bromine, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole moieties are then coupled using a suitable linker, such as a hydrazide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, the compound may find applications in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,3-benzodioxole: Shares the benzodioxole and bromine moieties.
1-Phenyl-1H-1,2,3,4-tetrazole: Contains the tetrazole ring and phenyl group.
Acetohydrazide Derivatives: Similar in having the hydrazide functional group.
Uniqueness
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is unique due to its combination of benzodioxole, bromine, tetrazole, and hydrazide moieties
Properties
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O3S/c18-13-7-15-14(26-10-27-15)6-11(13)8-19-20-16(25)9-28-17-21-22-23-24(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,25)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIVYAJKESNPSF-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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